Superior Objective Response Rate vs. Intravenous 5-FU/LV in First-Line Metastatic Colorectal Cancer
In a pooled analysis of two identically designed phase III trials in patients with previously untreated metastatic colorectal cancer (mCRC), oral capecitabine demonstrated a statistically significantly higher objective response rate compared to intravenous (i.v.) bolus 5-fluorouracil/leucovorin (5-FU/LV) [1].
| Evidence Dimension | Objective Response Rate (ORR) |
|---|---|
| Target Compound Data | 26% (156/603 patients) |
| Comparator Or Baseline | 17% (103/604 patients) for i.v. bolus 5-FU/LV (Mayo Clinic regimen) |
| Quantified Difference | Absolute increase of 9 percentage points; RR = 1.53; P < 0.0002 |
| Conditions | Two randomized, controlled, open-label phase III trials (N=1207); oral capecitabine 1250 mg/m² twice daily on days 1-14 every 21 days vs. i.v. bolus 5-FU/LV (Mayo Clinic regimen: 425 mg/m² 5-FU + 20 mg/m² leucovorin daily x5 days every 28 days) |
Why This Matters
A 9% absolute improvement in response rate with oral capecitabine over the established i.v. standard of care provides a compelling efficacy advantage for first-line mCRC treatment selection.
- [1] Van Cutsem E, Hoff PM, Harper P, et al. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials. Br J Cancer. 2004;90(6):1190-1197. View Source
